Anecortave acetate

Description

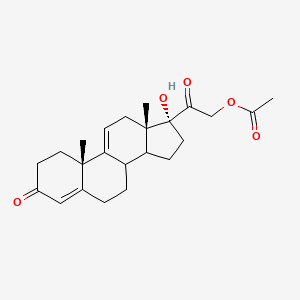

Structure

3D Structure

Properties

Molecular Formula |

C23H30O5 |

|---|---|

Molecular Weight |

386.5 g/mol |

IUPAC Name |

[2-[(10S,13S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |

InChI |

InChI=1S/C23H30O5/c1-14(24)28-13-20(26)23(27)11-8-19-17-5-4-15-12-16(25)6-9-21(15,2)18(17)7-10-22(19,23)3/h7,12,17,19,27H,4-6,8-11,13H2,1-3H3/t17?,19?,21-,22-,23-/m0/s1 |

InChI Key |

YUWPMEXLKGOSBF-SQIVGGFUSA-N |

Isomeric SMILES |

CC(=O)OCC(=O)[C@]1(CCC2[C@@]1(CC=C3C2CCC4=CC(=O)CC[C@@]43C)C)O |

Canonical SMILES |

CC(=O)OCC(=O)C1(CCC2C1(CC=C3C2CCC4=CC(=O)CCC43C)C)O |

Origin of Product |

United States |

Structural Modifications and Their Functional Implications for Anecortave Acetate

Derivation from Cortisol and Key Steroidal Structural Alterations for Angiostatic Activity

Anecortave (B1667395) acetate (B1210297) is an analog of cortisol, or cortisol acetate, and its distinct properties arise from three primary structural modifications to the cortisol molecule. reviewofophthalmology.comdrugbank.cominvivochem.comwikipedia.orgnih.govretinalphysician.comuniwa.grresearchgate.net These modifications include:

Removal of the 11β-hydroxyl group: The hydroxyl group typically present at the 11-beta position of cortisol is removed. drugbank.cominvivochem.comretinalphysician.comarvojournals.org

Addition of a double bond at the C9-11 position: A double bond is introduced between the carbon atoms at positions 9 and 11. retinalphysician.comarvojournals.org

Addition of a 21-acetate group: An acetate group is appended at the C21 position. drugbank.cominvivochem.comretinalphysician.comarvojournals.org

These chemical changes are pivotal, as they not only enhance the compound's angiostatic activity but also contribute to its unique physical-chemical properties, such as improved ocular penetration and the ability to function as a slow-release depot. reviewofophthalmology.comretinalphysician.comarvojournals.org

The following table summarizes the key structural modifications and their functional implications:

| Structural Modification | Description | Functional Implication |

| Removal of 11β-hydroxyl group | Deletion of the hydroxyl group at the 11-beta position of the steroid nucleus. | Crucial for eliminating typical glucocorticoid receptor agonist activity, thereby reducing associated side effects. portico.org |

| Addition of C9-11 double bond | Introduction of a double bond between carbon atoms 9 and 11. | Contributes to the compound's potent angiostatic activity and further dissociates it from conventional glucocorticoid effects. retinalphysician.comarvojournals.org |

| Addition of 21-acetate group | Esterification with an acetate group at the C21 position. | Enhances ocular penetration and contributes to its physical-chemical properties, facilitating a slow-release depot effect and extended duration of action. reviewofophthalmology.comarvojournals.org |

Dissociation of Angiostatic Potency from Glucocorticoid Receptor Agonism

A defining characteristic of anecortave acetate is its ability to inhibit angiogenesis without significant glucocorticoid receptor (GR) agonism. reviewofophthalmology.comdrugbank.cominvivochem.comwikipedia.orgnih.govretinalphysician.comuniwa.grresearchgate.netarvojournals.org This dissociation is a direct consequence of its structural modifications, particularly the removal of the 11β-hydroxyl group, which is essential for typical glucocorticoid agonist activity. portico.org As a result, this compound lacks the conventional anti-inflammatory and immunosuppressive properties associated with glucocorticoids. drugbank.cominvivochem.comretinalphysician.comuniwa.gr

Research indicates that this compound's angiostatic activity is not mediated through commonly recognized pharmacological receptors. drugbank.cominvivochem.com Instead, it appears to act downstream and independently of the initial angiogenic stimuli, blocking signals from multiple growth factors. drugbank.cominvivochem.com Preclinical studies have corroborated its lack of typical immunosuppressant activity. retinalphysician.com For instance, in an in vitro study using human U937 lymphoma cells, this compound, unlike standard glucocorticoids such as dexamethasone, hydrocortisone (B1673445), and prednisolone (B192156) acetate, showed no inhibitory activity on LPS-stimulated IL-1β production, further confirming its lack of anti-inflammatory action. portico.org

Chemical Characterization of Active Metabolites (e.g., Anecortave Desacetate) in Research Context

This compound undergoes metabolism to yield pharmacologically active compounds. Its primary active metabolite is anecortave desacetate, also referred to as anecortave or AL-4940. reviewofophthalmology.comarvojournals.orgnih.govresearchgate.netmedchemexpress.com This metabolite is formed rapidly through the hydrolysis of this compound by esterases. arvojournals.orgnih.gov

Beyond its angiostatic effects, anecortave desacetate has also been investigated for its role in lowering intraocular pressure. researchgate.netresearchgate.net Recent research has identified phosphodiesterase 6-delta (PDE6D) as a molecular binding partner for anecortave desacetate in human trabecular meshwork cells, providing insights into its mechanism of action in regulating intraocular pressure. researchgate.net

Elucidation of Anecortave Acetate S Molecular and Cellular Mechanisms of Action

Regulation of Vascular Endothelial Cell Processes

The formation of new blood vessels, or angiogenesis, is a complex process involving several stages, including the proliferation, migration, and differentiation of vascular endothelial cells (VECs) retinalphysician.com. Anecortave (B1667395) acetate (B1210297) has been shown to interfere with these critical steps.

In vitro studies have demonstrated that anecortave acetate inhibits the proliferation of cultured human vascular endothelial cells (VECs) nih.govretinalphysician.comresearchgate.net. This inhibition is a key aspect of its anti-angiogenic activity. Beyond direct cellular effects, this compound also influences the expression of proangiogenic growth factors. For instance, in a rat model of retinopathy of prematurity (ROP), this compound significantly reduced the expression of insulin-like growth factor-1 (IGF-1) and its receptor. Specifically, IGF-1 expression was reduced by 36.9% and IGF-1 receptor by 50.5% in drug-treated eyes at postnatal Day 20 compared to vehicle-injected controls nih.govarvojournals.org. Furthermore, studies in the same rat ROP model indicated that this compound reduced vascular endothelial growth factor (VEGF) protein levels at one and two days post-oxygen exposure and inhibited the transcription of VEGF mRNA, which is typically upregulated during angiogenesis nih.govreviewofophthalmology.comarvojournals.orgdovepress.com.

Table 1: Effect of this compound on Proangiogenic Factor Expression in Rat ROP Model

| Factor/Receptor | Reduction in Expression (Postnatal Day 20) | Reference |

| IGF-1 | 36.9% | nih.govarvojournals.org |

| IGF-1 Receptor | 50.5% | nih.govarvojournals.org |

| VEGF protein | Significant decrease at 1 and 2 days post-oxygen exposure | nih.govarvojournals.org |

| VEGF mRNA | 1.8-fold decrease at 6 days post-oxygen exposure | nih.govarvojournals.org |

Vascular endothelial cell migration is crucial for new blood vessel formation, requiring the breakdown of the basement membrane and extracellular matrix arvojournals.org. This compound inhibits this process by blocking the proteolytic cascade necessary for cellular migration nih.govretinalphysician.comdrugbank.com. The active metabolite of this compound, anecortave desacetate, has been shown to inhibit VEGF-induced proliferation, migration, and differentiation of vascular endothelial cells, ultimately preventing the formation of new capillaries reviewofophthalmology.comresearchgate.net.

Interaction with the Extracellular Matrix Remodeling Cascade

A significant part of this compound's angiostatic activity involves its interaction with enzymes responsible for extracellular matrix (ECM) remodeling, which is a prerequisite for endothelial cell invasion and new vessel formation nih.govretinalphysician.comarvojournals.org.

This compound inhibits the expression and activity of urokinase-type plasminogen activator (uPA) nih.govretinalphysician.comresearchgate.netdoctorlib.orgarvojournals.orgportico.orgresearchgate.net. uPA is an extracellular protease crucial for the degradation of the basement membrane and ECM, enabling VECs to migrate into tissue stroma during blood vessel growth nih.govretinalphysician.comresearchgate.net. By suppressing uPA, this compound effectively limits the proteolytic activity required for endothelial cells to break through the vessel basement membrane and invade surrounding tissues doctorlib.orgarvojournals.org.

This compound also inhibits the expression and activity of matrix metalloproteinase-3 (MMP3), also known as stromelysin retinalphysician.comresearchgate.nettaylorandfrancis.comportico.org. MMPs are a family of enzymes that degrade components of the extracellular matrix, facilitating endothelial cell migration and proliferation during angiogenesis nih.govnih.gov. Beyond MMP3, this compound has been shown to inhibit the activity of other matrix metalloproteinases, including MMP-2 and MMP-9. In a transgenic mouse model of retinoblastoma, this compound treatment led to a decrease in MMP-2 and MMP-9 activity, which was attributed to the inhibition of uPA-mediated activation of these gelatinases, and potentially a direct inhibition of their transcription in human umbilical endothelial cells nih.govarvojournals.org.

Table 2: Effect of this compound on Matrix Metalloproteinase (MMP) Levels in Rat ROP Model

| MMP Type | Reduction in Pro-MMP Levels (1 day post-injection) | Reduction in Active MMP Levels (1 day post-injection) | Reference |

| MMP-9 | 33% | 55% | arvojournals.org |

| MMP-2 | 39% | 42% | arvojournals.org |

| Model/Cell Type | PAI-1 mRNA Expression Increase | PAI-1 Protein Level Increase | Timeframe | Reference |

| Rat ROP Model (retinal levels) | 6- to 9-fold | Not specified | 24 to 72 hours | nih.govretinalphysician.commedchemexpress.com |

| Human Retinal Microvascular Endothelial Cells (HRMECs) | 1.6-fold (peak) | 5.7-fold (peak) | 2 hours (mRNA), 36 hours (protein) | arvojournals.org |

Downstream Modulation of Angiogenic Signaling Pathways

This compound exerts its antiangiogenic effects by acting downstream in the angiogenic cascade, influencing key processes required for new blood vessel formation.

Independence from Upstream Angiogenic Stimuli (e.g., VEGF)

Influence on Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor 1 (IGF-1) Pathways in Preclinical Models

Preclinical studies have demonstrated that this compound can down-regulate the expression and production of both Vascular Endothelial Growth Factor (VEGF) and Insulin-like Growth Factor 1 (IGF-1) reviewofophthalmology.comresearchgate.net. In a rat model of retinopathy of prematurity (ROP), this compound reduced the expression of proangiogenic IGF-1 and its receptor by 36.9% and 50.5%, respectively researchgate.netnih.gov. In similar experiments using the same ROP model, this compound also reduced VEGF protein levels at one and two days post-oxygen exposure and inhibited the transcription of VEGF mRNA, which is typically upregulated during angiogenesis researchgate.netnih.gov. In vitro studies using rat retinal Müller cells under hypoxic conditions showed that this compound treatment provided dose-dependent inhibition of VEGF levels, reducing them to normoxic baseline levels at higher concentrations arvojournals.org. It also inhibited the induction of all VEGF isoforms detected in the animal tissues studied, leading to a significant reduction in VEGF protein levels arvojournals.org.

Table 1: Influence of this compound on Angiogenic Factors in Preclinical Models

| Angiogenic Factor | Effect of this compound | Preclinical Model | Reference |

| IGF-1 Expression | Reduced by 36.9% | Rat ROP model | researchgate.netnih.gov |

| IGF-1 Receptor Expression | Reduced by 50.5% | Rat ROP model | researchgate.netnih.gov |

| VEGF Protein | Reduced | Rat ROP model | researchgate.netnih.gov |

| VEGF mRNA Transcription | Inhibited | Rat ROP model | researchgate.netnih.gov |

| VEGF Levels (hypoxia-induced) | Dose-dependent inhibition | Rat retinal Müller cells (in vitro) | arvojournals.org |

Identification of Specific Molecular Targets

Research into this compound's mechanism of action has led to the identification of specific molecular targets, providing further insight into its therapeutic effects.

Phosphodiesterase 6-delta (PDE6D) as a Proposed Binding Partner and its Role in Cellular Pathways

Phosphodiesterase 6-delta (PDE6D) has been identified as a molecular binding partner of this compound and its deacetylated metabolite, anecortave desacetate (AdesA) ncats.ioresearchgate.netnih.govresearchgate.net. This discovery was made using a methotrexate-anchored yeast three-hybrid (Y3H) technology to screen for binding targets in human trabecular meshwork (TM) cells, which are crucial for controlling intraocular pressure (IOP) researchgate.netnih.gov. PDE6D is a prenyl-binding protein with functions beyond the PDE6 phototransduction system researchgate.netnih.gov. The identification of PDE6D as a target provides insight into this compound's role in treating conditions like glaucoma researchgate.netnih.gov. Competitive Y3H screens and co-immunoprecipitation experiments, followed by surface plasmon resonance analysis, confirmed PDE6D as the single target nih.gov.

Mechanisms Underlying Ocular Hypotensive Effects in Research Models

Table 2: Ocular Hypotensive Effects of this compound in Research Models

| Research Model | Effect on IOP | Mechanism Implication | Reference |

| Ovine steroid-induced OHT | Prevents/reverses IOP elevation | Increases aqueous outflow facility (5.8-fold higher) | arvojournals.orgnih.gov |

| Mouse PDE6D overexpression | Reverses elevated IOP | Implicates PDE6D as a target in IOP modulation | researchgate.netnih.govresearchgate.net |

Impact on Global Gene Expression Profiles in Vascular Cell Types

Table 3: Impact on Gene Expression in Vascular Cell Types

| Gene/Protein | Effect of this compound | Cellular Process Affected | Preclinical Model/Cell Type | Reference |

| uPA | Inhibition of expression | Proteolysis, cell migration | Human VECs | retinalphysician.comresearchgate.netnih.gov |

| MMP3 | Inhibition of expression | Proteolysis, cell migration | Human VECs | retinalphysician.comresearchgate.netnih.gov |

| PAI-1 mRNA | 6-9 fold increase | Inhibition of uPA activity | Rat ROP model | retinalphysician.comresearchgate.netnih.govmedchemexpress.com |

| PAI-1 protein | Stimulation of production | Inhibition of uPA activity | Human VECs | retinalphysician.comresearchgate.netnih.gov |

Preclinical Investigation of Anecortave Acetate in in Vitro and in Vivo Models

Evaluation in Tumor Angiogenesis Models

Studies on Other Carcinoma Models (e.g., Rat Mammary Carcinoma)

Anecortave (B1667395) acetate (B1210297) has shown efficacy in inhibiting blood vessel growth in several preclinical models of angiogenesis, including rat mammary carcinoma arvojournals.orgarvojournals.org. In a murine model of retinoblastoma (LHβT(AG) mice), anecortave acetate, administered as a single periocular injection, led to a statistically significant reduction in tumor size arvojournals.orgarvojournals.orgmedkoo.comresearchgate.net. This reduction followed a U-shaped dose-response curve, with lower doses (150–600 µg) showing a significant decrease in tumor size, while the highest dose (1200 µg) did not yield a significant reduction arvojournals.orgarvojournals.orgmedkoo.com.

Furthermore, this compound has been investigated as an adjuvant therapy. When combined with a subtherapeutic dose of carboplatin (B1684641) (62.5 µg per injection), tumor burden was significantly decreased arvojournals.orgarvojournals.orgresearchgate.net. The most effective treatment scheme involved delivering a low dose of this compound (150–300 µg) after a complete cycle of carboplatin arvojournals.orgarvojournals.orgresearchgate.net. This combined treatment modality allowed for a marked reduction in carboplatin doses without compromising efficacy, suggesting a potential for reduced toxicity in clinical applications arvojournals.org.

Table 1: Effect of this compound on Tumor Size in Murine Retinoblastoma Model

| Treatment Group | Tumor Size Reduction (P-value) | Dose Range (µg) | Adjuvant Therapy |

| Monotherapy | Significant (P = 0.012) | 150–600 | No |

| Monotherapy | Not significant | 1200 | No |

| Adjuvant Therapy | Significant | 150–300 | Carboplatin |

Investigation of Direct Cytotoxicity versus Angiostatic Mechanisms in Tumor Models

Research into Intraocular Pressure Modulation in Animal Models

This compound, despite being a cortisol derivative, is engineered to be devoid of conventional glucocorticoid receptor-mediated activity, which is crucial for avoiding the ocular side effects typically associated with glucocorticoid therapy, such as elevated intraocular pressure (IOP) arvojournals.orgarvojournals.orgretinalphysician.comwikipedia.orginvivochem.comreviewofophthalmology.comdrugbank.com. Research has explored its unique ability to modulate intraocular pressure.

Prevention and Reversal of Steroid-Induced Ocular Hypertension

Studies in animal models, particularly sheep and mice, have demonstrated the capacity of this compound to prevent and reverse steroid-induced ocular hypertension (OHT) arvojournals.orgarvojournals.orgnih.govnih.govconicet.gov.ar. In an ovine model, normal sheep eyes exhibited a robust steroid-induced OHT response when treated with topical 0.5% prednisolone (B192156) acetate, which approximately doubled IOP within 12 days to a mean of 26.4 ± 0.7 mmHg arvojournals.orgnih.gov. When a unilateral sub-Tenon injection of this compound was administered prior to prednisolone instillations, it prevented the steroid-induced IOP elevation arvojournals.orgnih.gov. In another experimental setup, where this compound was administered after IOP was maximally elevated by prednisolone, it successfully reversed the elevated IOP back to baseline levels (10.4 ± 0.8 mmHg) arvojournals.orgnih.gov.

In a mouse model of steroid-induced glaucoma, eyes treated with triamcinolone (B434) acetonide (TA) showed significantly decreased aqueous outflow facility arvojournals.org. Treatment with this compound (AA) was able to reverse this decrease in outflow facility caused by steroid treatment arvojournals.org.

Table 2: Effect of this compound on Steroid-Induced IOP in Sheep

| Treatment Group | Baseline IOP (mmHg) | Peak IOP (mmHg) (Prednisolone alone) | IOP with this compound (mmHg) | Outcome |

| Prednisolone + Anecortave (pre-treatment) | Normal | 26.4 ± 0.7 | Prevention of elevation | Prevented OHT |

| Prednisolone + Anecortave (post-IOP elevation) | Elevated | 26.4 ± 0.7 | 10.4 ± 0.8 | Reversed elevated IOP to baseline |

Effects on Aqueous Outflow Facility and Trabecular Meshwork Physiology

The ocular hypotensive effects of this compound are linked to its influence on aqueous humor outflow facility and the physiology of the trabecular meshwork (TM) arvojournals.orgarvojournals.orgnih.govnih.gov. In the sheep model, eyes treated with both prednisolone and this compound exhibited a 5.8-fold higher aqueous outflow facility (0.46 ± 0.15 µL/min/mmHg) compared to fellow eyes exposed solely to prednisolone (0.08 ± 0.02 µL/min/mmHg) arvojournals.orgnih.gov. This finding indicates that this compound prevented the increase in outflow resistance typically produced by corticosteroids arvojournals.orgnih.gov.

Further investigation in a mouse model revealed that eyes receiving triamcinolone acetonide (TA) had significantly decreased outflow facility arvojournals.org. However, outflow facility was significantly higher in eyes that received both TA and this compound, as well as in eyes that received this compound alone, compared to eyes treated with TA alone arvojournals.org. These values were not significantly different from those of naive control eyes arvojournals.org. This suggests that this compound can reverse the steroid-induced decrease in outflow facility arvojournals.org. Additionally, in this mouse model, this compound, either alone or in combination with TA, significantly lowered relative myocilin (MYOC) expression compared to TA-injected or naive control eyes arvojournals.org. This indicates a direct activity of this compound on the trabecular meshwork, blocking the glucocorticoid-mediated decrease in aqueous humor outflow facility nih.gov.

Pharmacokinetic and Bioavailability Profiling in Preclinical Species

The pharmacokinetic and bioavailability profiling of this compound in preclinical species has been crucial for understanding its systemic metabolism and ocular tissue distribution, informing its development as an ocular therapeutic agent.

Systemic Metabolism and Ocular Tissue Distribution in Animal Models

This compound undergoes rapid systemic metabolism retinalphysician.comreviewofophthalmology.comnih.govresearchgate.net. Oral and other systemic routes of administration have been deemed impractical due to its rapid systemic breakdown, resulting in oral bioavailability of less than 1% in rats and monkeys retinalphysician.comreviewofophthalmology.comnih.govresearchgate.net. This rapid metabolism means that low levels of this compound metabolites are detectable in plasma for only approximately two weeks after administration nih.govresearchgate.net.

To achieve therapeutic concentrations in ocular tissues, particularly the retina and choroid, various local delivery methods have been investigated in preclinical studies reviewofophthalmology.comnih.goveuropa.eunih.gov. Topical ocular administration and subconjunctival injections in rabbits resulted in effective concentrations in anterior ocular tissues but subtherapeutic levels in the posterior retina and choroid (less than 0.1 µM) retinalphysician.comreviewofophthalmology.comeuropa.eunih.gov. Intravitreal injections yielded substantial and prolonged drug levels in the vitreous, retina, and choroid in animal studies, but this method carries inherent risks reviewofophthalmology.comnih.gov.

The development of a posterior juxtascleral depot (PJD) administration technique proved effective for delivering this compound to the choroid and retina reviewofophthalmology.comnih.govresearchgate.neteuropa.eunih.gov. Studies in rabbits and cynomolgus monkeys demonstrated that after juxtascleral dosing, this compound is absorbed through the sclera, reaching the choroid, retina, and other ocular tissues nih.goveuropa.eunih.gov. The highest concentrations of its pharmacologically active metabolite, anecortave desacetate, were observed in the sclera, choroid, and retina, with relatively high levels also found in the optic nerve nih.goveuropa.eu. This method allowed for adequate retinal and choroidal drug levels (≥0.1 µM) to be maintained for up to six months after a single administration in these animal models reviewofophthalmology.comnih.govresearchgate.neteuropa.eunih.gov. Rabbit choroidal and retinal levels did not increase proportionally with dose, but the duration of exposure increased with dose, and no accumulation was observed after repeated doses europa.eu.

Table 3: Bioavailability and Ocular Distribution of this compound in Preclinical Models

| Route of Administration | Systemic Bioavailability (Rats/Monkeys) | Ocular Tissue Concentration (Retina/Choroid) | Duration of Therapeutic Levels (Retina/Choroid) |

| Oral/Systemic | <1% | Subtherapeutic | Short |

| Topical Ocular | Not applicable | Anterior tissues: Effective; Posterior: Subtherapeutic | Short |

| Subconjunctival | Not applicable | Anterior tissues: Effective; Posterior: Subtherapeutic | Short |

| Posterior Juxtascleral Depot | Low plasma levels (metabolites for ~2 weeks) | Adequate (≥0.1 µM) | Up to 6 months |

Chemical Synthesis and Analog Development for Research Purposes

Established Synthetic Routes and Methodologies for Anecortave (B1667395) Acetate (B1210297) Production

The chemical synthesis of anecortave acetate involves several established routes and methodologies, reflecting its complex steroidal structure. One primary approach involves its derivation from cortisol, a naturally occurring corticosteroid. This synthesis entails specific structural modifications, including the reduction of the 11-beta hydroxyl group to introduce a double bond between carbons 9 and 11, and the addition of an acetate group at the C21 position. These modifications are crucial for conferring angiostatic activity while eliminating glucocorticoid or mineralocorticoid activity. nih.gov

Another synthetic pathway begins with a 17-oxosteroid. nih.gov More detailed multi-step syntheses have also been reported. One such route initiates with 9α-hydroxyandrost-4-ene-3,17-dione. This compound reacts with benzenesulfinyl chloride and pyridine (B92270), yielding a sulfinate intermediate. Subsequent treatment with p-toluenesulfonic acid (TsOH) in refluxing chloroform (B151607) produces androsta-4,9(11)-diene-3,17-dione. This intermediate then undergoes reaction with acetylene (B1199291) in the presence of potassium tert-butoxide, followed by treatment with phenylsulfenyl chloride. Further transformations involve a sulfoxide/sulfenate equilibrium, reaction with trimethyl phosphite, and final conversion to this compound through either treatment with peracetic acid and sodium bicarbonate or bromination followed by potassium acetate, potassium iodide, and acetic acid in refluxing acetone. wikipedia.orgwmcloud.org

An alternative multi-step synthesis involves the condensation of a precursor compound with 2-chlorovinyl ethyl ether using n-butyllithium (n-BuLi) in tetrahydrofuran (B95107) (THF) at low temperatures to yield a mixture of isomeric aldehydes. This mixture is then treated with acetic anhydride (B1165640) and anhydrous potassium acetate in dimethylformamide (DMF) to form an acetate intermediate. This intermediate is subsequently reacted with tris(triphenylphosphine)rhodium(I) chloride (RhCl(PPh3)3) and triethylsilane, followed by oxidation with peracetic acid to afford this compound. guidetoimmunopharmacology.org

Furthermore, this compound can be prepared by the dehydration of the 11-hydroxyl group of hydrocortisone (B1673445) acetate. This can be achieved using reagents such as methanesulfonyl chloride and pyridine in hot DMF, or N,N'-sulfinyldiimidazole. wmcloud.org Another reported method involves a substitution reaction of 17-hydroxy-4,9(11)-diene-3,20-diketone-21-halide in the presence of acetate and a phase transfer catalyst, which has been shown to shorten reaction time and lower production costs compared to conventional processes. guidetoimmunopharmacology.org

Design and Evaluation of Novel this compound Analogs with Modified Angiostatic Properties

This compound itself represents a designed analog of cortisol, specifically modified to enhance its angiostatic properties while minimizing or eliminating typical glucocorticoid receptor-mediated activity. wmcloud.orgguidetoimmunopharmacology.org The key structural alterations from cortisol include the removal of the 11-beta hydroxyl group, the introduction of a double bond at the C9-11 position, and the addition of an acetate group at the C21 position. These modifications define this compound as a novel angiostatic cortisene. wmcloud.orgguidetoimmunopharmacology.org

Research has also explored other analogs to further understand and potentially optimize angiostatic activity. Anecortave desacetate (AdesA), the deacetylated metabolite of this compound, has been identified as another angiostatic cortisene. Studies have investigated its properties alongside the parent compound. Additionally, a drug development program aimed at optimizing the Δ9,11 chemistry, characteristic of this compound, has led to the evaluation of other Δ9,11 derivatives. For instance, VBP1, a 21-hydroxy analog of this compound, has been studied. These analogs are evaluated for their anti-inflammatory properties, their ability to inhibit NF-κB, and their impact on glucocorticoid receptor (GR) translocation to the nucleus. The overarching goal in designing these novel analogs is to retain or enhance angiostatic efficacy while ensuring a favorable pharmacological profile, particularly regarding the absence of undesirable glucocorticoid side effects.

Structure-Activity Relationship (SAR) Studies for Angiostatic Cortisenes

Structure-Activity Relationship (SAR) studies for angiostatic cortisenes, including this compound, have elucidated key molecular features responsible for their anti-angiogenic effects. This compound's angiostatic activity is notable because it does not appear to be mediated through the commonly recognized pharmacological receptors associated with traditional steroids. Instead, its mechanism of action is described as acting downstream and independently of the initial angiogenic stimuli, thereby inhibiting angiogenesis irrespective of the initiating signal. wmcloud.org

Key research findings from SAR studies highlight several mechanisms:

Inhibition of Endothelial Cell Proliferation and Migration: this compound has been shown to inhibit the proliferation of cultured human vascular endothelial cells (VECs). wmcloud.org It also impedes the migration of endothelial cells, a critical step in new blood vessel formation.

Modulation of Protease Expression: The compound inhibits the expression of extracellular proteases vital for endothelial cell migration, specifically urokinase plasminogen activator (uPA) and matrix metalloproteinase 3 (MMP3). wmcloud.orgguidetoimmunopharmacology.org Conversely, it stimulates the production of plasminogen activator inhibitor-1 (PAI-1), a specific inhibitor of uPA activity, which further contributes to its anti-angiogenic effects. wmcloud.org

Molecular Target Identification: Recent investigations have identified phosphodiesterase 6-delta (PDE6D) as a molecular binding partner for this compound and its deacetylated metabolite, anecortave desacetate. This discovery provides new insights into the drug's mechanism of action, particularly concerning its ability to lower intraocular pressure.

Glucocorticoid Receptor Interaction Reassessment: While initially hypothesized that the Δ9,11 modification in this compound led to a loss of glucocorticoid receptor (GR) binding, more recent studies have demonstrated that this compound and its 21-hydroxy analog (VBP1) do, in fact, exhibit glucocorticoid and mineralocorticoid receptor (MR) binding activities. These compounds induce potent translocation of the glucocorticoid receptor to the cell nucleus. Importantly, these Δ9,11 steroids retain novel anti-inflammatory properties while avoiding the deleterious side effect profiles typically associated with traditional glucocorticoid and mineralocorticoid receptor binding. This nuanced understanding of their receptor interactions is crucial for guiding the development of future angiostatic cortisenes.

The collective findings from these SAR studies underscore the unique pharmacological profile of this compound as an angiostatic agent that modulates multiple pathways involved in neovascularization, distinct from conventional steroid mechanisms.

Advanced Research Methodologies for Investigating Anecortave Acetate

In Vitro Cell Culture Systems for Mechanistic Elucidation

In vitro cell culture systems are fundamental in dissecting the direct effects of anecortave (B1667395) acetate (B1210297) on specific cell types involved in angiogenesis and ocular pathologies. Human vascular endothelial cells (VECs) have been a key model system. Studies have demonstrated that anecortave acetate inhibits the proliferation of cultured human VECs. nih.gov This inhibitory effect is crucial to its anti-angiogenic properties, as endothelial cell proliferation is a critical step in the formation of new blood vessels.

Beyond endothelial cells, other relevant cell lines have been utilized to explore the broader mechanisms of this compound. For instance, human trabecular meshwork (TM) cells, which are critical in regulating intraocular pressure, were used in studies that identified a molecular target for the compound. nih.govresearchgate.net Additionally, the effect of this compound on vascular endothelial growth factor (VEGF) expression has been studied in rat retinal Müller cells under hypoxic conditions. arvojournals.org While the prompt specifically mentions lymphoma cell lines, the available research primarily focuses on ocular cell types, reflecting the main therapeutic targets of the compound.

| Cell Line | Species | Key Finding with this compound | Reference |

| Human Vascular Endothelial Cells (VECs) | Human | Inhibition of cell proliferation. | nih.gov |

| Human Trabecular Meshwork (TM) Cells | Human | Utilized for identification of a molecular binding partner. | nih.govresearchgate.net |

| Retinal Müller Cells | Rat | Inhibition of hypoxia-induced VEGF upregulation. | arvojournals.org |

Molecular and Cellular Biology Techniques

A range of molecular and cellular biology techniques has been instrumental in defining the pathways through which this compound exerts its effects.

Protein Level and Activity Assays: The impact of this compound on protein levels and activities has been a significant area of investigation. Research has demonstrated that it inhibits the activity of urokinase plasminogen activator (uPA) and matrix metalloproteinases (MMPs), which are extracellular proteases essential for endothelial cell migration during angiogenesis. nih.gov Furthermore, treatment with this compound leads to a dose-dependent inhibition of VEGF protein levels in hypoxic retinal cells. arvojournals.org

| Technique | Target Molecule | Effect of this compound | Reference |

| Gene Expression Analysis (mRNA) | Plasminogen Activator Inhibitor-1 (PAI-1) | Increased expression. | nih.govmedchemexpress.commedchemexpress.com |

| Gene Expression Analysis (mRNA) | Vascular Endothelial Growth Factor (VEGF) | Decreased transcription. | nih.govarvojournals.org |

| Gene Expression Analysis (mRNA) | Insulin-like Growth Factor (IGF-1) and Receptor | Decreased expression. | nih.govreviewofophthalmology.com |

| Protein Activity Assay | Urokinase Plasminogen Activator (uPA) | Inhibition of activity. | nih.gov |

| Protein Activity Assay | Matrix Metalloproteinases (MMPs) | Inhibition of activity. | nih.gov |

| Protein Level Analysis (ELISA) | Vascular Endothelial Growth Factor (VEGF) | Reduction of protein levels. | arvojournals.org |

Genetic and Proteomic Screening Approaches

To identify the direct molecular binding partners of this compound, advanced screening technologies have been employed. A notable example is the use of a methotrexate-anchored yeast three-hybrid (Y3H) technology . nih.govresearchgate.net This powerful screening method was used to search for binding targets for this compound in a human trabecular meshwork (TM) cell library. nih.govresearchgate.net

The Y3H screen identified phosphodiesterase 6-delta (PDE6D) as a molecular target. nih.govresearchgate.net To validate this finding, subsequent experiments were conducted. Co-immunoprecipitation experiments were used to confirm the interaction between this compound and PDE6D within a cellular context. nih.govresearchgate.net Furthermore, surface plasmon resonance (SPR) analysis was utilized to verify the direct binding of this compound to the PDE6D protein and to characterize the binding affinity. nih.govresearchgate.net

Advanced Imaging Modalities in Preclinical In Vivo Studies

Preclinical in vivo studies using animal models are crucial for evaluating the efficacy of this compound in a physiological setting. Advanced imaging modalities are essential in these studies to visualize and quantify the compound's effects on retinal vasculature.

In various animal models of ocular neovascularization, such as the rat model of retinopathy of prematurity, the effects of this compound on blood vessel growth have been assessed. nih.govarvojournals.org While specific advanced imaging techniques used in these preclinical models are not always detailed in the abstracts, techniques analogous to those used in clinical settings are often employed. For instance, retinal angiography , including fluorescein (B123965) angiography, is a standard method to visualize retinal blood vessels and assess leakage, a hallmark of neovascularization. This technique has been a key component in clinical trials evaluating this compound and is a fundamental tool in preclinical ophthalmic research. aetna.comarvojournals.org These imaging studies have been vital in demonstrating the anti-angiogenic activity of this compound in vivo. nih.gov

Emerging Research Perspectives and Future Directions for Anecortave Acetate Studies

Unraveling Residual Mechanistic Complexities and Unidentified Targets

Despite these established antiangiogenic mechanisms, the precise molecular targets for some of its biological effects, particularly its intraocular pressure (IOP)-lowering activity, remained elusive researchgate.netnih.govacs.org. Recent advancements in research have identified phosphodiesterase 6-delta (PDE6D) as a molecular binding partner for anecortave (B1667395) acetate (B1210297) and its deacetylated metabolite, anecortave desacetate (AdesA) researchgate.netnih.govacs.org. This discovery was made using methotrexate-anchored yeast three-hybrid (Y3H) technology researchgate.netnih.govacs.org. PDE6D is characterized as a prenyl-binding protein researchgate.netnih.gov. Studies have demonstrated that overexpression of PDE6D in mouse eyes leads to elevated IOP, an effect that was subsequently reversed by topical ocular application of either anecortave acetate or AdesA researchgate.netnih.gov. This finding provides crucial insight into the mechanism by which this compound may exert its IOP-lowering effects, opening new avenues for understanding its role in glaucoma treatment researchgate.netnih.gov. Further research is needed to fully elucidate the downstream signaling pathways mediated by PDE6D in the context of this compound’s antiangiogenic and IOP-lowering actions.

Development of Advanced Preclinical Models for Comprehensive Disease Mimicry

This compound has demonstrated broad-based anti-angiogenic activity across a diverse range of 14 preclinical models of neovascularization, encompassing multiple species and various inducers of angiogenesis nih.govresearchgate.net. These studies have utilized both in vivo and in vitro systems retinalphysician.com.

Preclinical models in which this compound has shown efficacy include:

Chick embryo models retinalphysician.com

Rat models of retinopathy of prematurity (ROP) retinalphysician.cominvivochem.comarvojournals.orgresearchgate.netresearchgate.net

Rabbit and rat corneal neovascularization models arvojournals.orgresearchgate.netportico.orgresearchgate.net

Rat mammary carcinoma models arvojournals.orgresearchgate.net

Murine intraocular tumor models, such as the LHβTAG transgenic mouse model of retinoblastoma arvojournals.orgresearchgate.netresearchgate.netarvojournals.orgsemanticscholar.org

The LHβTAG transgenic mouse model, in particular, has been extensively characterized for its ability to develop retinal tumors that resemble human retinoblastoma, making it a valuable tool for evaluating this compound as both a monotherapy and an adjuvant therapy arvojournals.orgresearchgate.netarvojournals.org.

Future research in this area should focus on developing and utilizing advanced preclinical models that more comprehensively mimic the complex pathophysiology of human neovascular diseases. This could involve integrating factors such as chronic inflammation, oxidative stress, and the genetic predispositions observed in human patient populations to provide a more accurate predictive platform for therapeutic efficacy.

Exploration of Synergistic Antiangiogenic Strategies in Preclinical Research

Given that this compound acts downstream and independently of the initial angiogenic stimuli, it presents a compelling candidate for combination therapies retinalphysician.cominvivochem.comnih.govncats.io. Preclinical findings suggest that while this compound can reduce tumor sizes, achieving complete tumor control often necessitates combination with other therapeutic modalities arvojournals.org. For instance, in a retinoblastoma model, the administration of this compound following a carboplatin (B1684641) chemotherapy cycle resulted in a further reduction in tumor burden arvojournals.orgresearchgate.net.

The National Eye Institute (NEI) has supported research into synergistic approaches, exemplified by the BRIDGE study, which investigated the combination of this compound with ranibizumab (B1194657) imsaonline.com. This highlights the ongoing interest in exploring multi-modal treatment strategies.

Future preclinical research should extensively investigate the synergistic potential of this compound with a broader range of anti-angiogenic agents, including different classes of VEGF inhibitors, and other therapeutic pathways. For example, the mammalian target of rapamycin (B549165) (mTOR) inhibitor, rapamycin, has shown promise in reducing hypoxic regions and enhancing tumor control in the LHβTAG mouse model, suggesting its potential as a modulator to augment the effects of anti-angiogenic agents like this compound semanticscholar.org. Such studies could lead to the development of more effective and comprehensive treatment regimens for complex neovascular pathologies.

Potential Preclinical Applications beyond Ocular and Tumor Angiogenesis

This compound exhibits broad antiangiogenic properties across various animal species and tissue types, irrespective of the initial angiogenic stimulus retinalphysician.comresearchgate.net. While its primary focus in research has been on ocular neovascular diseases such as age-related macular degeneration (AMD), retinopathy of prematurity, glaucoma, and other forms of retinal neovascularization, as well as intraocular tumors, its wide-spectrum angiostatic nature suggests broader applicability retinalphysician.comresearchgate.netinvivochem.comarvojournals.orgresearchgate.netuniwa.grportico.orgncats.ioresearchgate.netresearchgate.netnih.govnih.govresearchgate.netarvojournals.orgebi.ac.uk.

The inclusion of "rat mammary carcinoma" as a preclinical model where this compound inhibited blood vessel growth indicates its potential relevance in systemic tumor angiogenesis beyond the ocular domain arvojournals.orgresearchgate.net. This opens avenues for preclinical exploration in other solid tumors where angiogenesis is a critical factor in growth and metastasis. Furthermore, its antiangiogenic activity could be investigated in inflammatory diseases with a significant neovascular component, such as rheumatoid arthritis or psoriasis, or in other conditions characterized by pathological neovascularization in organs beyond the eye. This broader exploration could uncover novel therapeutic applications for this compound in a wider range of angiogenesis-driven pathologies.

Contribution to the Broader Understanding of Steroid-Mediated Biological Processes Independent of Classical Glucocorticoid Receptors

This compound is a synthetic analog of cortisol, specifically designed to be devoid of conventional glucocorticoid receptor-mediated activity retinalphysician.comresearchgate.netinvivochem.comarvojournals.orgeuropa.euresearchgate.netuniwa.grreviewofophthalmology.comportico.org. A key structural modification, the removal of the 11-beta hydroxyl group, is crucial for eliminating its glucocorticoid agonist activity portico.org. This distinct characteristic makes this compound an invaluable tool for investigating steroid-mediated biological processes that operate independently of the classical glucocorticoid receptor pathway retinalphysician.comresearchgate.netinvivochem.comarvojournals.orgeuropa.euresearchgate.netuniwa.grreviewofophthalmology.comportico.org.

The observation that its angiostatic activity does not appear to be mediated through any of the commonly known pharmacological receptors further underscores its unique mechanism invivochem.comnih.govncats.io. The recent identification of PDE6D, a prenyl-binding protein, as a molecular target for this compound provides a concrete example of a non-classical steroid-receptor interaction researchgate.netnih.govacs.org. This discovery significantly contributes to the understanding of how steroid-like molecules can exert their biological effects through novel and unconventional pathways, distinct from the well-established nuclear receptor mechanisms. Continued research into this compound's interactions with targets like PDE6D can deepen the understanding of the diverse roles of steroid scaffolds in biological regulation, potentially uncovering new therapeutic targets and mechanisms for a variety of diseases where classical steroid pathways are not implicated or where their side effects are undesirable.

Q & A

What molecular mechanisms underlie the angiostatic activity of anecortave acetate?

Basic Research Question

this compound exerts its angiostatic effects primarily through inhibition of urokinase plasminogen activator (uPA) and matrix metalloproteinases (MMPs), which disrupt extracellular matrix remodeling critical for neovascularization . Additionally, preclinical studies indicate suppression of insulin-like growth factor-1 (IGF-1) and its receptor, reducing proangiogenic signaling . Methodologically, researchers can validate these mechanisms using in vitro endothelial cell migration assays and quantitative RT-PCR to measure mRNA levels of uPA, MMPs, and IGF-1 .

Which experimental models are most relevant for studying this compound's efficacy?

Basic Research Question

The LH(BETA)T(AG) murine retinoblastoma model is widely used to evaluate tumor burden reduction and dose-response relationships . For choroidal neovascularization (CNV), oxygen-induced retinopathy (OIR) models in rats quantify IGF-1/MMP expression changes post-treatment . Researchers should prioritize histopathological validation of tumor regression and optical coherence tomography (OCT) for CNV volume measurement .

How should researchers address U-shaped dose-response contradictions observed in preclinical studies?

Advanced Research Question

A U-shaped dose-response curve was reported in murine retinoblastoma models, where intermediate doses (150–300 µg) showed maximal efficacy . To reconcile this, researchers should conduct pharmacokinetic modeling to assess tissue penetration and receptor saturation. Dose-ranging studies with nested cohorts (e.g., 150–600 µg increments) and longitudinal biomarker monitoring (e.g., MMP-2/9 activity) are critical .

What methodological considerations apply to designing combination therapies with this compound?

Advanced Research Question

Synergistic effects with carboplatin in retinoblastoma models highlight the importance of timing: delivering this compound after chemotherapy cycles maximizes efficacy . For AMD, trials combining this compound with triamcinolone acetonide require factorial design to isolate individual vs. combined effects . Researchers must standardize delivery methods (e.g., posterior juxtascleral depot) to minimize variability .

What pharmacokinetic challenges arise in optimizing this compound delivery?

Advanced Research Question

Juxtascleral administration minimizes systemic exposure but requires precise cannula placement to avoid reflux, which reduces efficacy . Comparative studies of intravitreal vs. periocular delivery in rabbits suggest using finite element modeling to predict tissue diffusion rates and choroidal elimination . Researchers should incorporate fluorescein tracking in preclinical models to validate depot retention .

How can conflicting clinical trial outcomes (e.g., vs. photodynamic therapy) be methodologically reconciled?

Advanced Research Question

Discrepancies in AMD trials (e.g., this compound vs. PDT) may stem from drug reflux or suboptimal dosing intervals . Researchers should conduct post hoc analyses controlling for technical variables (e.g., injection technique) and use adaptive trial designs with interim efficacy assessments . Sensitivity analyses comparing subgroups with strict protocol adherence can clarify true effect sizes .

What methodologies are recommended for assessing retinal toxicity in preclinical studies?

Basic Research Question

Histopathological evaluation of retinal layers (e.g., photoreceptor integrity) and electroretinography (ERG) are standard for toxicity screening . In long-term studies, intraocular pressure (IOP) monitoring is critical, as corticosteroids may elevate IOP, though this compound lacks glucocorticoid activity .

How can researchers distinguish angiostatic vs. anti-permeability mechanisms in vivo?

Advanced Research Question

Comparative transcriptomic profiling of treated vs. untreated CNV lesions can identify pathway-specific changes (e.g., VEGF vs. MMPs) . Fluorescein angiography quantifies vascular leakage (anti-permeability), while immunohistochemistry for CD31/CD34 assesses endothelial proliferation (angiostatic activity) . Dual-target inhibition studies (e.g., this compound + anti-VEGF) may further dissect mechanisms .

What translational strategies improve preclinical-to-clinical dose extrapolation?

Advanced Research Question

Murine-to-human dose scaling based on body surface area often underestimates ocular bioavailability. Researchers should use allometric scaling adjusted for ocular volume and species-specific clearance rates . Phase 0 microdosing studies with positron emission tomography (PET) imaging can validate human pharmacokinetics .

Which biomarkers are most reliable for quantifying this compound's efficacy?

Advanced Research Question

MMP-2/9 activity assays in aqueous humor and IGF-1 receptor phosphorylation levels in endothelial cells are robust biomarkers . In clinical trials, OCT-based CNV thickness and leakage area on angiography provide quantitative endpoints . Researchers should standardize assay protocols across sites to reduce variability in multicenter trials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.